molecular formula C19H27F3N2O2 B2548594 tert-Butyl {4-[3-(trifluoromethyl)benzyl]piperidin-4-yl}methylcarbamate CAS No. 1983938-18-6

tert-Butyl {4-[3-(trifluoromethyl)benzyl]piperidin-4-yl}methylcarbamate

Cat. No. B2548594
CAS RN: 1983938-18-6
M. Wt: 372.432
InChI Key: VVQRKCDIXBPOMS-UHFFFAOYSA-N
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Description

“tert-Butyl {4-[3-(trifluoromethyl)benzyl]piperidin-4-yl}methylcarbamate” is a chemical compound with the molecular formula C19H27F3N2O2 and a molecular weight of 372.43 . It is also known as "Carbamic acid, N-[[4-[[3-(trifluoromethyl)phenyl]methyl]-4-piperidinyl]methyl]-, 1,1-dimethylethyl ester" .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not provided in the search results . These properties could potentially be determined through experimental methods or predicted using computational chemistry techniques.

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis of tert-Butyl phenyl(phenylsulfonyl)methylcarbamate and its derivatives through asymmetric Mannich reactions highlights its role in producing chiral amino carbonyl compounds. These processes are crucial for generating compounds with specific optical activities, essential in the pharmaceutical industry (J. Yang, S. Pan, B. List, 2009).
  • Another study focused on the synthesis of tert-butyl {1(S)-[(3R,4S,5S)-5-benzyl-4-hydroxy-2-oxo-3-pyrrolidinyl]-2-phenylethyl} -carbamate, showcasing the compound's role in creating all-cis trisubstituted pyrrolidin-2-one. This compound's structural analysis, including the determination of absolute configurations and intramolecular hydrogen bonding, contributes significantly to understanding its chemical behavior (H. Weber, P. Ettmayer, M. Hübner, H. Gstach, 1995).

Chemical Transformations and Reactions

  • The combination of 1-benzenesulfinyl piperidine and trifluoromethanesulfonic anhydride forms a potent thiophile for activating thioglycosides. This reactivity is crucial for synthesizing glycosides, demonstrating the compound's utility in glycochemistry and the broader scope of organic synthesis (D. Crich, M. Smith, 2001).
  • A process designed for the synthesis of tert-butyl(1-benzylpyrrolidin-3-yl)methylcarbamate from itaconic acid ester represents an efficient route for producing drug intermediates. This method highlights the compound's significance in developing pharmaceuticals, offering a simple, cost-efficient, and environmentally friendly approach (Geng Min, 2010).

Molecular Interactions and Properties

  • The structural characterization of two carbamate derivatives through single crystal X-ray diffraction emphasizes the compound's role in understanding molecular interactions. The study of hydrogen bonds and molecular electrostatic potential (MEP) surface calculations provides insights into the assembly of molecules and their three-dimensional architecture (U. Das, Basab Chattopadhyay, D. Hazra, V. Sureshbabu, A. K. Mukherjee, 2016).

Mechanism of Action

The mechanism of action of this compound is not specified in the search results. It’s possible that the compound could interact with biological systems in a manner similar to other compounds containing trifluoromethyl groups , but this would require further investigation.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-Butyl {4-[3-(trifluoromethyl)benzyl]piperidin-4-yl}methylcarbamate involves the reaction of tert-butyl carbamate with 4-[3-(trifluoromethyl)benzyl]piperidine in the presence of a suitable coupling agent. The resulting intermediate is then treated with methyl iodide to form the final product.", "Starting Materials": [ "tert-butyl carbamate", "4-[3-(trifluoromethyl)benzyl]piperidine", "coupling agent", "methyl iodide" ], "Reaction": [ "Step 1: Add 4-[3-(trifluoromethyl)benzyl]piperidine to a solution of tert-butyl carbamate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). Stir the reaction mixture at room temperature for several hours until completion of the reaction is confirmed by TLC or HPLC analysis.", "Step 2: Quench the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate or dichloromethane. Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure to obtain the intermediate product.", "Step 3: Dissolve the intermediate product in anhydrous ether and add methyl iodide dropwise with stirring. Allow the reaction mixture to stir at room temperature for several hours until completion of the reaction is confirmed by TLC or HPLC analysis.", "Step 4: Quench the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate or dichloromethane. Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure to obtain the final product, tert-Butyl {4-[3-(trifluoromethyl)benzyl]piperidin-4-yl}methylcarbamate." ] }

CAS RN

1983938-18-6

Product Name

tert-Butyl {4-[3-(trifluoromethyl)benzyl]piperidin-4-yl}methylcarbamate

Molecular Formula

C19H27F3N2O2

Molecular Weight

372.432

IUPAC Name

tert-butyl N-[[4-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]methyl]carbamate

InChI

InChI=1S/C19H27F3N2O2/c1-17(2,3)26-16(25)24-13-18(7-9-23-10-8-18)12-14-5-4-6-15(11-14)19(20,21)22/h4-6,11,23H,7-10,12-13H2,1-3H3,(H,24,25)

InChI Key

VVQRKCDIXBPOMS-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NCC1(CCNCC1)CC2=CC(=CC=C2)C(F)(F)F

solubility

not available

Origin of Product

United States

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